N-Butyraldehyde-D8

説明

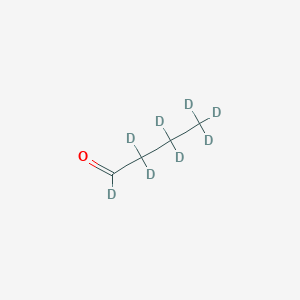

N-Butyraldehyde-D8, also known as Butanal-D8, is a deuterated form of n-butyraldehyde. In this compound, deuterium atoms replace the hydrogen atoms, resulting in the chemical formula C4D8O. It is a colorless liquid with a pungent odor similar to that of butyraldehyde. This compound is primarily used as a solvent and an internal standard substance in nuclear magnetic resonance (NMR) spectroscopy studies .

準備方法

Synthetic Routes and Reaction Conditions: N-Butyraldehyde-D8 can be synthesized through a deuteration reaction. A common method involves reacting butanal (butyraldehyde) with deuterium oxide (D2O). The reaction typically proceeds under controlled conditions, and the resulting this compound is separated by distillation .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of propylene. This process uses rhodium catalysts derived from water-soluble ligands to convert propylene into the aldehyde, which is then deuterated to produce this compound .

化学反応の分析

Oxidation Reactions

N-Butyraldehyde-D8 undergoes oxidation to form deuterated butyric acid (CDCOOD). This reaction is critical in organic synthesis and metabolic studies.

Research Findings :

-

Oxidation rates are slightly reduced compared to non-deuterated analogs due to C-D bond strength differences .

-

Industrial protocols often employ rhodium catalysts for selective oxidation .

Reduction Reactions

Reduction of this compound yields deuterated n-butanol (CDOD), a reaction exploited in synthetic and biochemical pathways.

Key Studies :

-

In engineered E. coli strains, native alcohol dehydrogenases convert this compound to n-butanol-D8, with isotopic labeling enabling precise metabolic flux analysis .

Condensation Reactions

Base-catalyzed aldol condensation is a hallmark reaction, producing deuterated 2-ethylhexenal (CDO).

Applications :

-

The product 2-ethylhexenal-D8 is hydrogenated to 2-ethylhexanol-D8, a precursor for deuterated plasticizers like bis(2-ethylhexyl) phthalate .

Polymerization and Side Reactions

This compound can polymerize exothermically under specific conditions, necessitating careful handling.

Safety Considerations :

-

Polymerization releases significant heat, requiring temperature control to prevent runaway reactions .

Environmental and Biochemical Interactions

Case Study :

科学的研究の応用

Organic Synthesis

N-Butyraldehyde-D8 serves as a valuable reagent in organic synthesis. Its deuterated nature allows for the tracing of molecular pathways in chemical reactions, providing insights into reaction mechanisms and kinetics.

- Synthesis of Deuterated Compounds : It is used to synthesize deuterated analogs of various organic compounds. For instance, it can be involved in the synthesis of deuterated fatty acids and alcohols, which are important for studying metabolic pathways in biological systems .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry : Its deuterated form helps improve the accuracy of quantitative analyses by compensating for variations in ionization efficiency. The presence of deuterium enhances the signal-to-noise ratio in mass spectra, allowing for more precise measurements of analytes .

- NMR Spectroscopy : The distinct chemical shifts observed in NMR spectra due to deuteration facilitate the identification and quantification of compounds in complex mixtures. This application is particularly useful in metabolomics and pharmacokinetics studies .

Environmental Studies

This compound is also significant in environmental research, particularly in studying the fate and transport of volatile organic compounds (VOCs) in the atmosphere.

- Atmospheric Studies : Researchers utilize this compound to trace the degradation pathways of VOCs under various environmental conditions. Its isotopic labeling allows for the differentiation between natural and anthropogenic sources of emissions, aiding in pollution source identification .

Case Study 1: Tracing Metabolic Pathways

A study conducted by Cambra et al. (2013) explored the acetalization reaction between glycerol and n-butyraldehyde using acidic ion exchange resin catalysts. The incorporation of this compound allowed researchers to track the formation of specific products via NMR spectroscopy, providing kinetic data essential for optimizing reaction conditions .

Case Study 2: Environmental Impact Assessment

In a study examining air quality, researchers used this compound to assess the atmospheric degradation rates of VOCs. By comparing isotopically labeled compounds with their non-labeled counterparts, they were able to quantify the impact of different environmental factors on VOC persistence and transformation rates .

作用機序

The mechanism of action of N-Butyraldehyde-D8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate determination of molecular structures. In biochemical studies, it participates in metabolic reactions, allowing researchers to trace the fate of aldehydes in biological systems .

類似化合物との比較

Butyraldehyde (Butanal): The non-deuterated form of N-Butyraldehyde-D8, with the chemical formula C4H8O.

Butanol: The reduced form of butyraldehyde, used as a solvent and in the production of other chemicals.

Butyric Acid: The oxidized form of butyraldehyde, used in the manufacture of various esters and as a flavoring agent.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy. The deuterium atoms provide a distinct signal, allowing for precise structural analysis and purity determination of organic compounds .

生物活性

N-Butyraldehyde-D8 is a deuterated form of n-butyraldehyde, a simple aliphatic aldehyde with the chemical formula C₄H₈O. The presence of deuterium (D) instead of hydrogen (H) in its structure alters its physical and chemical properties, which can influence its biological activity. This article explores the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound has a molecular weight of approximately 88.12 g/mol. Its structural formula is represented as:

This compound is primarily used in organic synthesis and as a solvent in various industrial applications.

Acute Toxicity Studies

Acute toxicity studies have demonstrated that n-butyraldehyde, and by extension this compound, can cause significant respiratory and ocular irritation. In a study involving Sprague-Dawley rats exposed to n-butyraldehyde vapor concentrations of 2,200 ppm for four hours, immediate effects included eye irritation and nasal discharge. Most rats exhibited signs of distress shortly after exposure, leading to observations of chromodacryorrhea (bloody tears) within 30 minutes .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Animal Model | Exposure Duration | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Acute Inhalation | Sprague-Dawley Rats | 4 hours | 2,200 | Eye irritation, nasal discharge |

| Subacute Inhalation | Various Rodent Species | 6 hours/day for 9 days | 6,400 | Respiratory failure, significant weight loss |

| Chronic Exposure | Beagle Dogs | 6 hours/day for 13 weeks | 1,852 | Ocular irritation, upper respiratory tract irritation |

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that this compound can lead to various health issues. In chronic exposure studies on dogs and rats, concentrations as low as 462 ppm resulted in observable respiratory tract lesions and decreased body weight gain in rodents . Histopathological evaluations revealed inflammation and necrosis in the nasal cavity and stomach tissues .

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity may lead to:

- Protein Modification: Aldehydes can form adducts with amino acids in proteins, potentially altering their function.

- DNA Damage: Evidence suggests that aldehydes like n-butyraldehyde can induce genotoxic effects through the formation of DNA adducts .

In vitro studies have shown that this compound can induce mutagenic effects in bacterial assays (e.g., Salmonella typhimurium), indicating its potential to cause genetic alterations .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to n-butyraldehyde in industrial settings reported increased incidences of respiratory symptoms and eye irritation. Monitoring revealed that even at low concentrations (under permissible exposure limits), chronic exposure could lead to significant health impacts over time .

Case Study 2: Environmental Impact

Environmental assessments have indicated that n-butyraldehyde contributes to air pollution and can affect local ecosystems. Studies examining the effects on aquatic life found that high concentrations could be toxic to fish species, leading to impaired growth and reproduction rates .

特性

IUPAC Name |

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84965-36-6 | |

| Record name | 84965-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。